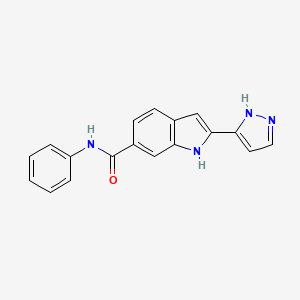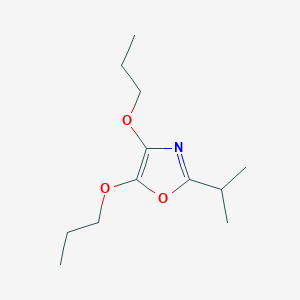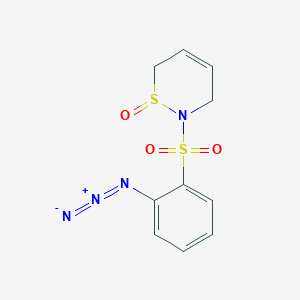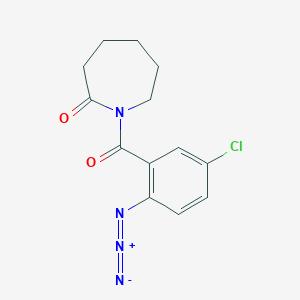
Acetic acid;3,7,11-trimethyldodeca-2,6,10-trienal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;3,7,11-trimethyldodeca-2,6,10-trienal, also known as farnesyl acetate, is a chemical compound with the molecular formula C17H28O2. It is a colorless to light yellow liquid with a floral aroma. This compound is commonly found in nature and is used in various applications, including as a fragrance ingredient in perfumes and cosmetics .
准备方法
Synthetic Routes and Reaction Conditions
Farnesyl acetate can be synthesized through the esterification of farnesol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:
Farnesol+Acetic Acid→Farnesyl Acetate+Water
Industrial Production Methods
In industrial settings, farnesyl acetate is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, helps in achieving high production efficiency .
化学反应分析
Types of Reactions
Farnesyl acetate undergoes various chemical reactions, including:
Oxidation: Farnesyl acetate can be oxidized to form farnesyl alcohol and farnesyl acid.
Reduction: Reduction of farnesyl acetate can yield farnesol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be used for substitution reactions.
Major Products
Oxidation: Farnesyl alcohol, farnesyl acid
Reduction: Farnesol
Substitution: Various substituted farnesyl derivatives
科学研究应用
Farnesyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organic compounds.
Biology: Studied for its role in biological processes, including cell signaling and growth.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of fragrances, flavors, and cosmetics.
作用机制
Farnesyl acetate exerts its effects through various molecular targets and pathways. It is known to interact with enzymes involved in the farnesylation process, which is crucial for the post-translational modification of proteins. This modification affects protein localization and function, influencing cellular processes such as signal transduction and cell growth .
相似化合物的比较
Similar Compounds
Farnesol: An alcohol derivative of farnesyl acetate.
Farnesyl alcohol: Another alcohol derivative with similar properties.
Farnesyl acid: An oxidized form of farnesyl acetate.
Uniqueness
Farnesyl acetate is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its alcohol and acid counterparts. Its floral aroma and use in fragrances also set it apart from similar compounds .
属性
CAS 编号 |
820239-02-9 |
|---|---|
分子式 |
C17H28O3 |
分子量 |
280.4 g/mol |
IUPAC 名称 |
acetic acid;3,7,11-trimethyldodeca-2,6,10-trienal |
InChI |
InChI=1S/C15H24O.C2H4O2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16;1-2(3)4/h7,9,11-12H,5-6,8,10H2,1-4H3;1H3,(H,3,4) |
InChI 键 |
QBHDVNKTICACSF-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(=CCCC(=CC=O)C)C)C.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Iodo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole](/img/structure/B14225805.png)
![[3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate](/img/structure/B14225813.png)
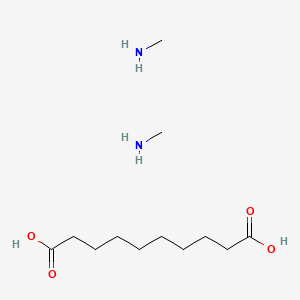
![Benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225818.png)
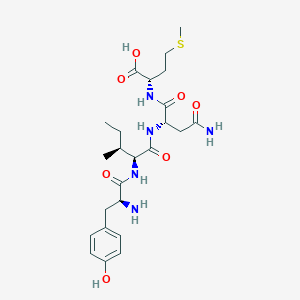
![1,3-Bis[(trifluoromethyl)sulfanyl]propan-2-ol](/img/structure/B14225833.png)
![Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225845.png)
![Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate](/img/structure/B14225847.png)
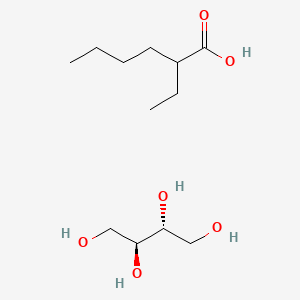
![[(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol](/img/structure/B14225867.png)
